2-(3,5-二甲基-1H-吡唑-1-基)吡啶

描述

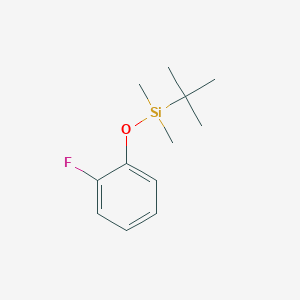

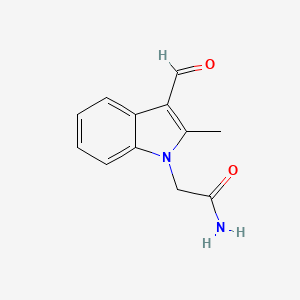

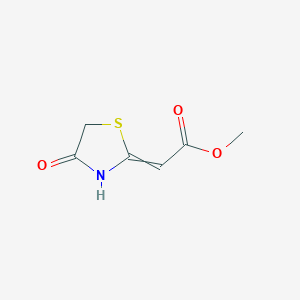

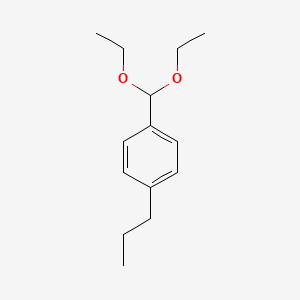

2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine is a compound that consists of a pyridine-thiazole moiety and a dimethyl-pyrazole fragment . It is one of several isomeric derivatives of pyrazole that contain two methyl substituents .

Synthesis Analysis

The compound was synthesized with a yield of 71% by the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine and acetylacetone . The reaction consists of two nucleophilic addition and dehydration processes, resulting in the pyrazolyl ring .Molecular Structure Analysis

The structure of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine was characterized by a single-crystal X-ray structure determination as well as 1H and 13C {1H} NMR spectroscopy . X-ray crystallography confirms the molecule consists of a pyridine-thiazole moiety and the pyrazole ring, and all non-hydrogen atoms are planar .Chemical Reactions Analysis

The reaction of 1-(thiazolo[4,5-b]pyridin-2-yl)hydrazine and acetylacetone in methanol using glacial acetic acid as a catalyst resulted in the formation of the pyrazolyl ring . This process involves two nucleophilic addition and dehydration processes .Physical And Chemical Properties Analysis

The compound has a molecular weight of 173.22 . It is a liquid at room temperature . The InChI code is 1S/C10H11N3/c1-8-7-9(2)13(12-8)10-5-3-4-6-11-10/h3-7H,1-2H3 .科学研究应用

Synthesis of Heterocyclic Compounds

The compound “2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine” can be synthesized with a yield of 71% by the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine and acetylacetone . This synthesis process is significant in the field of heterocyclic compounds .

Structural Characterization

The structure of “2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine” has been characterized by a single-crystal X-ray structure determination as well as 1H and 13C {1H} NMR spectroscopy . This provides valuable information for researchers studying the properties and applications of this compound .

Biological Activities

Heterocyclic compounds such as thiazoles and pyrazoles, which include “2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine”, have attracted much research attention in the field of drug design because of their varied biological activities . These activities include antibacterial, antifungal, anti-inflammatory, and antitumor activities .

Antileishmanial Activity

Some hydrazine-coupled pyrazoles, including “2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine”, have shown potent antileishmanial activities . For instance, compound 13 displayed superior antipromastigote activity .

Antimalarial Activity

The same hydrazine-coupled pyrazoles have also demonstrated promising antimalarial activities . Specifically, compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei .

Molecular Docking Studies

Molecular docking studies have been conducted on “2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine” to justify its potent in vitro antipromastigote activity . This kind of study is crucial in the field of drug design and development .

Preparation of Pyrazolato Ligated Complexes

“2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine” is a common reagent for the preparation of pyrazolato ligated complexes . These complexes have various applications in coordination chemistry .

Antibacterial Activity

Derivatives of “2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine” have shown antibacterial activity . This makes it a potential candidate for the development of new antibacterial agents .

作用机制

Target of Action

Pyrazole derivatives have been known to exhibit a wide range of biological activities .

Mode of Action

It’s worth noting that pyrazole derivatives have been found to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Pyrazole derivatives, in general, have been found to interact with various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

The compound has a predicted density of 1.11±0.1 g/cm3 .

Result of Action

Pyrazole derivatives have been found to exhibit a range of biological activities .

安全和危害

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

未来方向

Heterocyclic compounds such as thiazoles and pyrazoles have been shown to possess varied biological activities, suggesting potential for future research and development in the field of drug design . The incorporation of different heterocyclic systems into a single molecule to form fused hybrids could offer access to new chemical entities with enhanced activities in comparison with their parent rings alone .

属性

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-8-7-9(2)13(12-8)10-5-3-4-6-11-10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQJACDPPPOAZOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350338 | |

| Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21018-71-3 | |

| Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

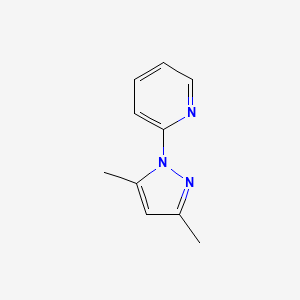

Q1: What is the role of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine in the iridium(III) complexes described in the research?

A1: 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine, often abbreviated as dmpzpy, acts as an ancillary N^N ligand in a series of cationic bis-cyclometallated iridium(III) complexes. [, ] These complexes have the general formula [Ir(C^N)2(N^N)]+, where C^N represents a cyclometallating ligand like 2-(4-methylsulfonylphenyl)pyridine or 2-(3-methylsulfonylphenyl)pyridine. Dmpzpy coordinates to the iridium(III) center through its two nitrogen atoms, forming a stable six-membered metallacycle. []

Q2: How does the choice of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine as an ancillary ligand influence the photoluminescent properties of the iridium(III) complexes?

A2: While the research doesn't directly compare dmpzpy to other ancillary ligands, it highlights the impact of the overall complex structure on photoluminescence. The combination of dmpzpy with the chosen cyclometallating ligands results in green or blue emitters. [] For instance, complexes containing dmpzpy exhibit structured emission maxima at 491 nm and 523 nm or 463 nm and 493 nm in acetonitrile solution, depending on the position of the methylsulfonyl group on the cyclometallating ligand. [] The research emphasizes that these emissions originate from a triplet excited state with a ligand-centered (3LC) character, as supported by theoretical calculations and experimental observations like the structured emission profile and lack of rigidochromic shift. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。